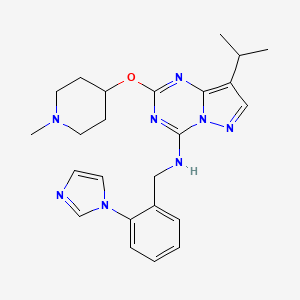

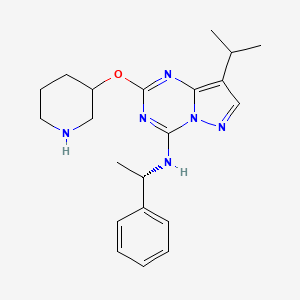

Pyrazolo-triazine derivative 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé de pyrazolo-triazine 2 est un composé hétérocyclique appartenant à la famille des pyrazolo-triazines. Ces composés sont caractérisés par leur structure cyclique fusionnée, qui comprend à la fois des cycles pyrazole et triazine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dérivé de pyrazolo-triazine 2 implique généralement la cyclisation de précurseurs de pyrazole et de triazine. Une méthode courante consiste à diazoter des 3-amino-1H-pyrazole-4-carboxamides ou des 3-amino-1H-pyrazole-4-carbonitriles, suivie d'une cyclisation en milieu acide .

Méthodes de production industrielle : La production industrielle de dérivés de pyrazolo-triazine utilise souvent des protocoles de synthèse en plusieurs étapes optimisés pour la mise à l'échelle et le rendement. Ces méthodes peuvent inclure l'utilisation de catalyseurs à base de métaux de transition, tels que le palladium ou le cuivre, pour faciliter les réactions de cyclisation. De plus, l'utilisation de la synthèse assistée par micro-ondes a été explorée pour réduire les temps de réaction et améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé de pyrazolo-triazine 2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs et conditions communs :

Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure d'aluminium et de lithium dans le tétrahydrofurane.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que la triéthylamine.

Principaux produits formés :

Oxydation : Formation de N-oxydes de pyrazolo-triazine.

Réduction : Formation de dérivés réduits de pyrazolo-triazine.

Substitution : Formation de dérivés de pyrazolo-triazine substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

Le dérivé de pyrazolo-triazine 2 présente une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme brique de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier les kinases impliquées dans les voies de signalisation cellulaire.

Médecine : Exploré comme agent anticancéreux potentiel en raison de sa capacité à inhiber des kinases spécifiques qui sont dysrégulées dans les cellules cancéreuses.

Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du dérivé de pyrazolo-triazine 2 implique l'inhibition de kinases protéiques spécifiques. Ces kinases jouent un rôle crucial dans les voies de signalisation cellulaire qui régulent la croissance, la différenciation et la survie cellulaires. En inhibant ces kinases, le dérivé de pyrazolo-triazine 2 peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. Le composé se lie au site de liaison de l'ATP de la kinase, empêchant son activation et la phosphorylation ultérieure des cibles en aval .

Composés similaires :

Pyrazolo[3,4-d]pyrimidine : Un autre hétérocycle fusionné avec des activités biologiques similaires.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Connu pour ses propriétés inhibitrices des kinases.

Triazolo[1,5-a][1,3,5]triazine : Exploré pour son potentiel en tant que matériau énergétique.

Unicité : Le dérivé de pyrazolo-triazine 2 se distingue par sa combinaison unique de cycles pyrazole et triazine, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber sélectivement des kinases spécifiques en fait un candidat prometteur pour la thérapie anticancéreuse ciblée.

Applications De Recherche Scientifique

Pyrazolo-triazine derivative 2 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific kinases that are dysregulated in cancer cells.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of pyrazolo-triazine derivative 2 involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets .

Comparaison Avec Des Composés Similaires

Pyrazolo[3,4-d]pyrimidine: Another fused heterocycle with similar biological activities.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.

Triazolo[1,5-a][1,3,5]triazine: Explored for its potential as an energetic material.

Uniqueness: Pyrazolo-triazine derivative 2 stands out due to its unique combination of pyrazole and triazine rings, which confer distinct chemical and biological properties. Its ability to selectively inhibit specific kinases makes it a promising candidate for targeted cancer therapy.

Propriétés

Formule moléculaire |

C24H30N8O |

|---|---|

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

N-[(2-imidazol-1-ylphenyl)methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |

InChI |

InChI=1S/C24H30N8O/c1-17(2)20-15-27-32-22(20)28-24(33-19-8-11-30(3)12-9-19)29-23(32)26-14-18-6-4-5-7-21(18)31-13-10-25-16-31/h4-7,10,13,15-17,19H,8-9,11-12,14H2,1-3H3,(H,26,28,29) |

Clé InChI |

KLTSWTPLJGXFTH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CN=C4)OC5CCN(CC5)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyrimidine derivative 4](/img/structure/B10835823.png)

![[1-[3-(4-Chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol](/img/structure/B10835831.png)

![Pyrazolo[1,5-a]pyrimidine derivative 25](/img/structure/B10835838.png)

![Pyrazolo[1,5-a]pyrimidine derivative 8](/img/structure/B10835854.png)

![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)

![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)